4-{4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine
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Overview
Description
4-{4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-pyrimidinyl}morpholine is a useful research compound. Its molecular formula is C21H27N5O4 and its molecular weight is 413.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 413.20630436 g/mol and the complexity rating of the compound is 542. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
Synthetic Methodologies and Compound Derivation : A significant part of the research on related compounds involves the synthesis of novel heterocyclic compounds that exhibit promising biological activities. For instance, the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from visnaginone and khellinone has been documented. These compounds have shown anti-inflammatory and analgesic activities, indicating their potential in medicinal applications (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Antimicrobial Properties : The development of compounds with antimicrobial properties is another significant area of application. For example, the synthesis of 1,2,4-triazole derivatives and their evaluation for antimicrobial activities have been explored. Some compounds have shown good or moderate activities against test microorganisms, showcasing the chemical's relevance in addressing bacterial resistance issues (H. Bektaş, N. Karaali, D. Sahin, A. Demirbaş, S. Karaoglu, N. Demirbas, 2010).
Heterocyclic Chemistry and Compound Interactions
Heterocyclic Synthesis and Characterization : The synthesis and characterization of novel dihydropyrimidinone derivatives containing piperazine/morpholine moiety have been reported. These compounds are synthesized using a simple and efficient method, indicating the versatility of morpholine and piperazine in heterocyclic chemistry (M. A. Bhat, M. Al-Omar, H. Ghabbour, A. Naglah, 2018).
Structural Exploration and Analysis : Detailed structural exploration and analysis have been conducted on compounds like (4-(6-Fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone. These studies include antiproliferative activity evaluation, spectral characterization, and X-ray diffraction studies, emphasizing the compound's potential in drug development and material science applications (S. Prasad, C. Anandakumar, A. Raghu, K. R. Reddy, M. Urs, S. Naveen, 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
(3,5-dimethoxyphenyl)-[4-(2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O4/c1-28-17-13-16(14-18(15-17)29-2)20(27)25-7-5-24(6-8-25)19-3-4-22-21(23-19)26-9-11-30-12-10-26/h3-4,13-15H,5-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUPXGQYQIFZUHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)N2CCN(CC2)C3=NC(=NC=C3)N4CCOCC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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